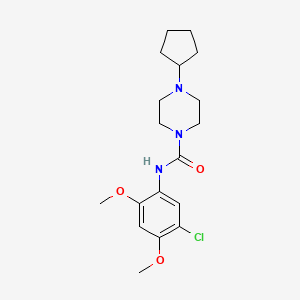![molecular formula C15H19Cl2N3O2S B4707040 2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide](/img/structure/B4707040.png)
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide
Overview
Description
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide, also known as KN-93, is a synthetic compound that has been widely used in scientific research for its ability to inhibit calcium/calmodulin-dependent protein kinase II (CaMKII).
Scientific Research Applications
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide has been used in a variety of scientific research applications, including the study of CaMKII function in neurons, cardiac cells, and other tissues. CaMKII is a critical signaling molecule that is involved in many cellular processes, including the regulation of ion channels, gene expression, and synaptic plasticity. By inhibiting CaMKII, this compound can help researchers better understand the role of this important signaling molecule in various physiological processes.
Mechanism of Action
2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide works by binding to the catalytic site of CaMKII, thereby inhibiting its activity. This inhibition can have a variety of downstream effects, including the regulation of ion channels, gene expression, and synaptic plasticity. The exact mechanism of action of this compound is still being studied, but it is thought to involve the disruption of key interactions between CaMKII and its substrates.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific tissue and cellular context in which it is used. In neurons, this compound has been shown to regulate the activity of ion channels and promote the formation of new synapses. In cardiac cells, this compound can inhibit the development of hypertrophy and protect against ischemic injury. Other studies have shown that this compound can regulate the expression of genes involved in cell proliferation and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide is its specificity for CaMKII. Unlike other compounds that can inhibit multiple signaling pathways, this compound is highly selective for CaMKII and does not interfere with other cellular processes. However, this compound does have some limitations. For example, it can be toxic to cells at high concentrations and may have off-target effects at low concentrations. Additionally, this compound is not suitable for use in vivo due to its poor bioavailability.
Future Directions
There are many potential future directions for research on 2,4-dichloro-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective inhibitors of CaMKII. Another area of interest is the study of the downstream effects of CaMKII inhibition, including the regulation of ion channels, gene expression, and synaptic plasticity. Finally, there is growing interest in the use of this compound as a therapeutic agent for the treatment of various diseases, including cardiac hypertrophy, ischemic injury, and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research for its ability to inhibit CaMKII. Its specificity for CaMKII makes it a useful tool for studying the role of this important signaling molecule in various physiological processes. While this compound has some limitations, it has many potential future directions for research, including the development of more potent and selective inhibitors, the study of downstream effects, and the use as a therapeutic agent.
properties
IUPAC Name |
2,4-dichloro-N-(3-morpholin-4-ylpropylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2S/c16-11-2-3-12(13(17)10-11)14(21)19-15(23)18-4-1-5-20-6-8-22-9-7-20/h2-3,10H,1,4-9H2,(H2,18,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBAZQSKRRMTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B4706984.png)


![N-(4-anilinophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4706991.png)
![4-{2-[1-(aminocarbonothioyl)-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzenesulfonic acid](/img/structure/B4706995.png)
![4-[(5-chloro-2-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B4707000.png)


![N-(3-chloro-2-methylphenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4707018.png)
![3-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4707026.png)
![2,2,3,3,4,4,4-heptafluoro-N-{3-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B4707048.png)
![2-bromo-4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl methanesulfonate](/img/structure/B4707066.png)